N-dodecyl-4-(octanoylamino)benzamide
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Overview
Description
N-dodecyl-4-(octanoylamino)benzamide is a synthetic organic compound with the molecular formula C27H46N2O2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyl-4-(octanoylamino)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for higher efficiency and cost-effectiveness, ensuring the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-dodecyl-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride and boron trifluoride are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N-dodecyl-4-(octanoylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N-dodecyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and induce apoptosis through separate mechanisms . This dual action makes it a potential candidate for the development of anti-inflammatory and anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
N-dodecyl-4-(octanoylamino)benzamide: Characterized by its long alkyl chains and benzamide structure.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-benzimidazol-2yl benzamide: Studied for its hypoglycemic and anticancer properties.
Uniqueness
This compound stands out due to its unique combination of long alkyl chains and benzamide structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C27H46N2O2 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
N-dodecyl-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C27H46N2O2/c1-3-5-7-9-10-11-12-13-15-17-23-28-27(31)24-19-21-25(22-20-24)29-26(30)18-16-14-8-6-4-2/h19-22H,3-18,23H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
NMGSQLUURHDKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC |
Origin of Product |
United States |
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